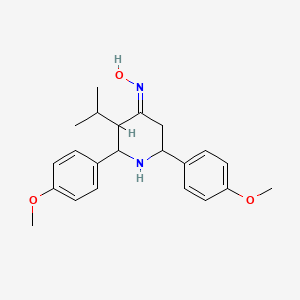![molecular formula C16H14N4OS B5824050 N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide](/img/structure/B5824050.png)
N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide, also known as ABT-737, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) family proteins. BCL-2 family proteins are essential regulators of apoptosis, or programmed cell death, and are often dysregulated in cancer cells. ABT-737 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用機序
N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide selectively binds to the BH3-binding groove of BCL-2 family proteins, including BCL-2, BCL-XL, and BCL-w. By binding to these proteins, N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide prevents their interaction with pro-apoptotic proteins such as BAK and BAX, which are required for the initiation of apoptosis. This results in the release of cytochrome c from the mitochondria and activation of caspases, leading to cell death.
Biochemical and Physiological Effects:
N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In preclinical studies, N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide has been shown to inhibit tumor growth and enhance the efficacy of chemotherapy and radiation therapy. However, N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide has also been shown to have limited efficacy in some cancer cell lines, suggesting that the response to N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide may be dependent on the genetic and molecular characteristics of the tumor.
実験室実験の利点と制限
N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide is a small molecule inhibitor that can be easily synthesized and is commercially available. It has been extensively studied in preclinical models of cancer, making it a well-established tool for studying the mechanisms of apoptosis and the role of BCL-2 family proteins in cancer. However, N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide has limitations in terms of its selectivity and potency. It selectively targets only a subset of BCL-2 family proteins and has limited efficacy in some cancer cell lines, suggesting that it may not be effective in all types of cancer.
将来の方向性
There are several future directions for the development of N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide and related compounds. One approach is to improve the selectivity and potency of N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide by modifying its chemical structure. Another approach is to combine N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide with other targeted therapies or immunotherapies to enhance its efficacy. Additionally, N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide and related compounds may have applications beyond cancer, such as in the treatment of autoimmune diseases or neurodegenerative disorders. Overall, N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide has shown promise as a tool for studying the mechanisms of apoptosis and as a potential therapeutic agent for the treatment of cancer.
合成法
N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide was first synthesized by Abbott Laboratories in 2005. The synthesis involves a series of chemical reactions starting with the condensation of 4-methylbenzoyl chloride with 2-aminobenzothiazole to form N-(4-methylbenzoyl)-2-aminobenzothiazole. This intermediate is then reacted with formaldehyde and ammonium acetate to form N-(4-methylbenzoyl)-2-amino-N-(1,3-benzothiazol-2-yl)acetamide. Finally, this compound is reacted with hydrazine hydrate to form N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide.
科学的研究の応用
N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide has been extensively studied in preclinical models of cancer. It has shown efficacy in inducing apoptosis in a variety of cancer cell lines, including those derived from leukemia, lymphoma, multiple myeloma, and solid tumors such as lung, breast, and colon cancer. N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
特性
IUPAC Name |
N-[(E)-N'-(1,3-benzothiazol-2-yl)carbamimidoyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-10-6-8-11(9-7-10)14(21)19-15(17)20-16-18-12-4-2-3-5-13(12)22-16/h2-9H,1H3,(H3,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKWTYPZAJBEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=NC2=NC3=CC=CC=C3S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=N/C2=NC3=CC=CC=C3S2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-(4-ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5824006.png)
acetaldehyde (2-nitrophenyl)hydrazone](/img/structure/B5824013.png)



![methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5824039.png)
![3-(4-chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5824049.png)

acetyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5824078.png)